2-(benzylthio)-N-(sec-butyl)benzamide
Description
2-(Benzylthio)-N-(sec-butyl)benzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide ring and a sec-butyl (-NH-C(CH₂CH₃)CH₂) substituent on the amide nitrogen. The benzylthio group is known to enhance lipophilicity and modulate biological activity, particularly in enzyme inhibition .
Properties
IUPAC Name |
2-benzylsulfanyl-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-14(2)19-18(20)16-11-7-8-12-17(16)21-13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERFFFPHTPXHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between 2-(benzylthio)-N-(sec-butyl)benzamide and related benzamide derivatives:
Key Observations :
- Positional Isomerism : The 2- vs. 3-benzylthio substitution (e.g., 2-(benzylthio)- vs. 3-(benzylthio)-benzamide) significantly impacts target selectivity. For instance, 3-(benzylthio) derivatives exhibit SIRT2 inhibition (IC₅₀ = 0.18–0.43 μM) , whereas 2-substituted analogs may favor kinase modulation .
Pharmacological and Biochemical Activity
Enzyme Inhibition
- SIRT2 Inhibition : 3-(Benzylthio)benzamide derivatives show potent SIRT2 inhibition (e.g., compound 9a: IC₅₀ = 0.18 μM), attributed to the benzylthio group's interaction with the enzyme's hydrophobic pocket . The 2-benzylthio isomer (target compound) may exhibit weaker binding due to altered spatial orientation.
- Kinase Inhibition : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives inhibit Abl and Src kinases (IC₅₀ = 0.8–2.3 μM) . The benzylthio group’s sulfur atom likely forms critical hydrogen bonds with kinase active sites.
Antioxidant Activity
While the target compound lacks direct antioxidant data, structurally related benzamides like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrate potent radical-scavenging activity (IC₅₀ = 22.8 μM for DPPH) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
